Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The IUPAC name of this compound is derived through sequential identification of its parent hydrocarbon, functional groups, and substituents. The central scaffold consists of a 3,3'-dichloro-1,1'-biphenyl system, with azo (-N=N-) groups bridging the 4,4' positions to phenylene spacers. Each phenylene unit connects to a 3-oxobutanamide moiety substituted at the amide nitrogen with a 4-chloro-2-methylphenyl group.
Systematic Name Construction :
- Parent structure : 3,3'-Dichloro-1,1'-biphenyl-4,4'-diyl.
- Functional groups : Two azo (-N=N-) linkages at the 4,4' positions.
- Substituents : Each azo group connects to a phenylene spacer, which is further bonded to a butanamide group. The amide nitrogen is substituted with a 4-chloro-2-methylphenyl ring.
The full IUPAC name is:
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2-methylphenyl)-3-oxobutanamide] .
Isomeric Considerations :
- Positional isomerism : Variations in chlorine substitution on the biphenyl core (e.g., 2,2' vs. 3,3') or azo linkage positions (e.g., 2,2' vs. 4,4') could yield distinct isomers.
- Stereoisomerism : The azo groups’ planar geometry precludes geometric isomerism, but rotational barriers around the biphenyl axis may create atropisomers under specific conditions.
Table 1: Key Nomenclatural Components
| Component | Description |
|---|---|
| Parent hydrocarbon | 3,3'-Dichloro-1,1'-biphenyl |
| Functional groups | Two azo (-N=N-) linkages |
| Substituents | N-(4-chloro-2-methylphenyl)-3-oxobutanamide moieties |
| Molecular connectivity | Azo groups at 4,4' positions of biphenyl, linked to substituted butanamide |
Molecular Formula and Constitutional Analysis
The molecular formula C₃₄H₂₆Cl₄N₆O₄ reflects the compound’s intricate architecture:
- Biphenyl core : C₁₂H₈Cl₂.
- Azo-phenylene units : Two C₆H₄N₂ groups.
- Butanamide substituents : Two C₁₁H₁₀Cl₂N₂O₂ moieties (including N-(4-chloro-2-methylphenyl) groups).
Constitutional Features :
- Aromatic systems :
- Azo linkages :
- Butanamide substituents :
Table 2: Constitutional Breakdown
| Component | Formula Contribution | Role in Structure |
|---|---|---|
| 3,3'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Central aromatic scaffold |
| Azo-phenylene units | C₁₂H₈N₄ | Conjugated bridging groups |
| Butanamide substituents | C₂₂H₂₀Cl₂N₂O₄ | Polar, sterically bulky termini |
Comparative Structural Analogues in Biphenyl-Azo Chemistry
This compound belongs to a broader class of biphenyl-azo derivatives, where structural variations significantly alter physicochemical properties. Key analogs include:
Pigment Yellow 170 (C.I. 21104) :
Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- (CAS 71130-18-2) :
Table 3: Structural Analogues and Properties
The chloro-methyl substituents in the target compound balance electron withdrawal (via Cl) and steric bulk (via CH₃), creating a intermediate λmax between methoxy and unsubstituted analogs. This positions it as a candidate for niche applications requiring moderate polarity and thermal stability.
Properties
CAS No. |
53815-04-6 |
|---|---|
Molecular Formula |
C34H28Cl4N6O4 |
Molecular Weight |
726.4 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-23(35)7-11-27(17)39-33(47)31(19(3)45)43-41-29-9-5-21(15-25(29)37)22-6-10-30(26(38)16-22)42-44-32(20(4)46)34(48)40-28-12-8-24(36)14-18(28)2/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) |
InChI Key |
PGTAPVPGZUUOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound. This step often requires a basic or acidic medium to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Substitution: Azo compounds can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Butanamide is with a molecular weight of 726.4 g/mol. The compound features a biphenyl structure with dichloro substitutions and azo linkages, contributing to its unique chemical behavior. Its structural complexity allows for interactions that can be leveraged in various applications.
Dyes and Pigments
One of the primary applications of Butanamide is in the production of dyes and pigments. The azo group is known for its vivid colors and stability, making it suitable for use in textiles and coatings. The compound's ability to form stable complexes with metals further enhances its utility in dye formulations.
Material Science
Due to its unique chemical structure, Butanamide can be utilized in the development of advanced materials such as polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications ranging from automotive to aerospace industries.
A study conducted on similar azo compounds demonstrated their potential as acetylcholinesterase inhibitors, suggesting applications in treating neurodegenerative diseases like Alzheimer's. This opens avenues for further exploration of Butanamide's derivatives in medicinal chemistry.
Case Study 2: Dye Stability Testing
Research on azo dyes has shown that compounds with similar structures exhibit excellent lightfastness and wash fastness properties. Investigating Butanamide's dyeing capabilities could provide insights into its effectiveness as a textile dye.
Mechanism of Action
The mechanism by which Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) exerts its effects depends on its application. For example, as a dye, it interacts with the material’s surface through adsorption and bonding. In biological systems, it may interact with specific enzymes or cellular components, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the biphenyl core and aryl groups (Table 1):
*Estimated based on molecular formula.
Key Observations :
- Chloro vs. Methoxy Groups : Dichloro substituents (target compound) increase electron-withdrawing effects, enhancing UV stability but reducing solubility in polar solvents compared to methoxy analogs .
- Aryl Group Modifications : 4-Chloro-2-methylphenyl groups improve steric hindrance, reducing aggregation in pigment applications compared to dimethylphenyl variants .
Physicochemical Properties
Solubility and Thermal Stability
- Target Compound : Low solubility in water (<0.1 mg/L at 25°C) due to hydrophobic dichlorobiphenyl core; decomposes at ~300°C .
- C.I. Pigment Orange 14 : Higher solubility in organic solvents (e.g., DMF) due to methoxy groups; thermal stability up to 320°C .
- Dimethoxyphenyl Analog: Enhanced solubility in ethanol (1.2 g/L) owing to methoxy substituents; similar thermal profile .
Biological Activity
Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-, commonly referred to as a complex azo compound, is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a biphenyl structure with dichloro substitutions and azo linkages. The presence of multiple functional groups suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 646.53 g/mol |
| IUPAC Name | (2E,2'Z)-2,2'-(2,2'-(3,3'-dichlorobiphenyl-4,4'-diyl)bis(hydrazin-2-yl-1-ylidene))bis(N-(4-chloro-2-methylphenyl)-3-oxobutanamide) |
| CAS Number | 5102-83-0 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that azo compounds can exhibit anticancer activity due to their ability to interact with cellular mechanisms. For instance, one study demonstrated that similar azo derivatives inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Azo compounds are known for their ability to disrupt bacterial cell membranes. In vitro assays revealed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of various azo compounds on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound .
Study 2: Antimicrobial Efficacy
In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains. Results showed that it had an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
The biological activities of Butanamide can be attributed to several mechanisms:
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmission and cancer cell proliferation.
Q & A
Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?
Synthesis requires careful optimization of diazo coupling reactions. Key parameters include:
- pH control : Maintain acidic conditions (pH 4–6) to stabilize the diazonium intermediate.
- Temperature : Reaction temperatures should be kept below 5°C to prevent premature decomposition .
- Purification : Use column chromatography with silica gel (eluent: dichloromethane/ethyl acetate 9:1) to isolate the product. Confirm purity via HPLC (>98%) and NMR (e.g., absence of unreacted amine peaks at δ 6.8–7.2 ppm) .
Q. What safety protocols are recommended for handling this compound given its regulatory status?
- GHS Classification : Classified as hazardous due to dichlorinated biphenyl components. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood.
- Waste Disposal : Follow EPA guidelines for halogenated waste (40 CFR Part 261) .
- Storage : Store in amber glass vials at 4°C under inert atmosphere to prevent photodegradation and oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm azo (-N=N-) linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to azo groups) and amide functionality (δ 2.1–2.3 ppm for methyl groups).
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1450–1500 cm⁻¹ (N=N stretch) .
- UV-Vis : λmax ~450 nm due to π→π* transitions in the conjugated azo system .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for photochemical applications?
- Density Functional Theory (DFT) : Model HOMO-LUMO gaps to predict redox behavior. The azo group’s electron-withdrawing effect reduces the HOMO-LUMO gap (~2.8 eV), suggesting potential as a photosensitizer .
- Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .
Q. What methodologies resolve discrepancies in thermal stability data between synthetic batches?
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~300°C (major weight loss at 320–350°C).
- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180°C (melting) and 310°C (decomposition).
- Batch Comparison : Use accelerated aging tests (70°C, 75% humidity) to identify hydrolytic degradation pathways. Cross-reference with HPLC-MS to detect byproducts (e.g., chlorinated aniline derivatives) .
Q. How can researchers address contradictions in reported solubility profiles?
Q. What strategies optimize this compound’s application in catalytic or supramolecular systems?
- Coordination Studies : Explore metal complexation (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration. Azo groups act as bidentate ligands, shifting λmax by 30–50 nm .
- Supramolecular Assembly : Monitor self-assembly in nonpolar solvents (hexane/toluene) using TEM to identify nanofiber formation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
